Triluma

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H64F2O10 |

|---|---|

Molecular Weight |

863.0 g/mol |

IUPAC Name |

benzene-1,4-diol;(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C24H30F2O6.C20H28O2.C6H6O2/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;7-5-1-2-6(8)4-3-5/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);1-4,7-8H/b;9-6+,12-11+,15-8+,16-14+;/t13-,14-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 |

InChI Key |

ATTPXNCCXYEULE-JOBJWGHLSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC(=CC=C1O)O |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC(=CC=C1O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Inhibition of Melanogenesis by Triluma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Triluma, a topical cream combining fluocinolone (B42009) acetonide 0.01%, hydroquinone (B1673460) 4%, and tretinoin (B1684217) 0.05%, in the context of melanogenesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synergistic interplay of these three active ingredients. This document synthesizes clinical data, details key experimental protocols for assessing melanogenesis, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Melasma and other hyperpigmentation disorders are characterized by the overproduction and irregular deposition of melanin (B1238610) by melanocytes. The triple-combination therapy offered by this compound has demonstrated superior efficacy in treating melasma compared to monotherapy with any of its individual components.[1][2][3] This efficacy stems from a multi-pronged approach that targets different stages of the melanogenesis pathway and associated inflammation. This guide will dissect the individual and combined mechanisms of fluocinolone acetonide, hydroquinone, and tretinoin.

Individual Mechanisms of Action

Hydroquinone: The Tyrosinase Inhibitor

Hydroquinone is a phenolic compound that serves as the primary depigmenting agent in this compound. Its principal mechanism of action is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2]

-

Enzymatic Inhibition: Hydroquinone competitively inhibits tyrosinase, acting as an alternative substrate and thereby reducing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone.[2]

-

Melanocyte Cytotoxicity: Beyond enzymatic inhibition, hydroquinone exhibits a selective cytotoxic effect on melanocytes. It can lead to the degradation of melanosomes and interfere with DNA and RNA synthesis within these pigment-producing cells.[2]

Tretinoin: The Regulator of Cell Turnover and Gene Expression

Tretinoin, a retinoid, plays a multifaceted role in the treatment of hyperpigmentation. Its effects are mediated through binding to retinoic acid receptors (RARs), which in turn modulate the expression of various genes.

-

Accelerated Keratinocyte Turnover: Tretinoin increases the proliferation rate of keratinocytes, the predominant cell type in the epidermis.[4][5] This accelerated turnover facilitates the shedding of melanin-laden keratinocytes, leading to a more rapid reduction in visible hyperpigmentation. In vitro studies have shown that tretinoin can stimulate keratinocyte proliferation by approximately 35% of the maximal rate in growth factor-deficient media.[4]

-

Modulation of Melanogenesis: Tretinoin can interfere with the transfer of melanosomes from melanocytes to keratinocytes and may also have a direct inhibitory effect on tyrosinase activity.[6]

-

Regulation of Gene Expression: Tretinoin can influence the expression of genes involved in melanogenesis, including the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function.[7]

Fluocinolone Acetonide: The Anti-Inflammatory Agent

Fluocinolone acetonide is a synthetic corticosteroid that primarily contributes to the formulation by mitigating inflammation, a key factor in the pathogenesis of melasma.[8][9]

-

Glucocorticoid Receptor Activation: Fluocinolone acetonide binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus and modulates gene expression.

-

Inhibition of Pro-Inflammatory Mediators: It suppresses the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, thereby reducing erythema and inflammation associated with both the underlying condition and the irritation potential of the other active ingredients.[10]

Synergistic Mechanism of this compound

The enhanced efficacy of this compound lies in the synergistic interaction of its three components, which target melanogenesis and inflammation from multiple angles.

-

Enhanced Penetration and Efficacy of Hydroquinone: Tretinoin increases the permeability of the stratum corneum, thereby enhancing the penetration of hydroquinone to the melanocytes in the basal layer of the epidermis.[11]

-

Reduced Irritation: Fluocinolone acetonide's anti-inflammatory properties help to counteract the irritant potential of both hydroquinone and tretinoin, improving patient tolerance and adherence to treatment.[11]

-

Complementary Antimelanogenic Effects: While hydroquinone directly inhibits melanin production, tretinoin promotes the removal of existing melanin by accelerating cell turnover. This dual approach leads to a faster and more significant reduction in hyperpigmentation.

Quantitative Data from Clinical Trials

Clinical studies have consistently demonstrated the superior efficacy of the triple-combination cream over its individual components or dual combinations.

| Treatment Group | Metric | Week 4 | Week 8 | Study Reference |

| This compound (Fluocinolone Acetonide 0.01%, Hydroquinone 4%, Tretinoin 0.05%) | % of patients with >75% improvement | - | 73% | [1] |

| Hydroquinone 4% Monotherapy | % of patients with >75% improvement | - | 49% | [1] |

| This compound | % of patients with lesions approximately equivalent to surrounding skin | 35% | - | [1] |

| Hydroquinone 4% Monotherapy | % of patients with lesions approximately equivalent to surrounding skin | 5% | - | [1] |

| This compound | Mean mMASI Score Reduction | 22.1% | 32.1% | [6] |

| This compound | Complete Clearing of Melasma | - | 29% | [12] |

| This compound | Clear or Almost Clear | - | 77% | [12] |

Table 1: Comparative Efficacy of this compound from Clinical Trials. mMASI: modified Melasma Area and Severity Index.

Experimental Protocols

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a standard method to determine the inhibitory potential of a compound on tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (e.g., 1000 U/mL in phosphate (B84403) buffer)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 2.5 mM in phosphate buffer)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Test compound (e.g., Hydroquinone) at various concentrations

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add 40 µL of phosphate buffer.

-

Add 20 µL of the test compound solution (or solvent control).

-

Add 20 µL of tyrosinase solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce tyrosinase activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.[13]

Quantification of Eumelanin (B1172464) and Pheomelanin in Human Skin Biopsies by HPLC

This protocol allows for the quantitative analysis of the two major types of melanin in skin tissue.

Materials:

-

Skin biopsy sample

-

Alkaline hydrogen peroxide (AHPO) solution

-

Internal standards (e.g., 4-methylpyrrole-2,3,5-tricarboxylic acid)

-

HPLC system with UV or mass spectrometry (MS) detection

-

Reversed-phase C18 column

-

Mobile phase: 0.1 M potassium phosphate buffer (pH 2.1) with an ion-pair reagent (e.g., 1 mM tetra-n-butylammonium bromide) and methanol.[14][15][16]

Procedure:

-

Sample Preparation: Homogenize the skin biopsy sample.

-

Alkaline Hydrogen Peroxide Oxidation (AHPO): Treat the homogenate with AHPO to degrade eumelanin and pheomelanin into their specific degradation products (e.g., PTCA for eumelanin and TTCA for pheomelanin).[14][15]

-

Solid-Phase Extraction (SPE): Purify the oxidation products using a reversed-phase SPE cartridge to remove interfering substances.

-

HPLC Analysis:

-

Inject the purified sample into the HPLC system.

-

Separate the melanin degradation products using a gradient elution with the specified mobile phase.

-

Detect the products using UV absorbance (e.g., 269 nm for PTCA) or MS.

-

-

Quantification:

Visualizations

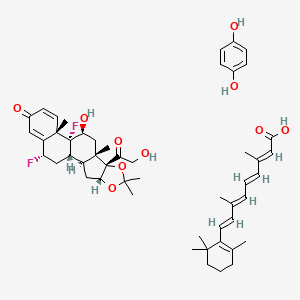

Signaling Pathways

Caption: Signaling pathways in melanogenesis and points of intervention by this compound components.

Experimental Workflows

Caption: Experimental workflow for the in vitro mushroom tyrosinase inhibition assay.

Caption: Experimental workflow for the quantification of melanin in skin biopsies by HPLC.

Conclusion

The therapeutic success of this compound in the management of melasma is a direct consequence of the synergistic action of its three active ingredients. By targeting tyrosinase activity, modulating keratinocyte turnover and gene expression, and suppressing inflammation, this triple-combination therapy provides a comprehensive approach to inhibiting melanogenesis and reducing hyperpigmentation. The quantitative data from clinical trials robustly support its superior efficacy, and the established experimental protocols allow for the continued investigation and development of novel depigmenting agents. This guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding and treatment of hyperpigmentation disorders.

References

- 1. A comparison of triple combination cream and hydroquinone 4% cream for the treatment of moderate to severe facial melasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dermatologytimes.com [dermatologytimes.com]

- 4. All-trans retinoic acid stimulates growth of adult human keratinocytes cultured in growth factor-deficient medium, inhibits production of thrombospondin and fibronectin, and reduces adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Tretinoin on Keratinocyte Proliferation | Wisderm [wap.wisderm.com]

- 6. januluma.ir [januluma.ir]

- 7. AP-2 gene expression and modulation by retinoic acid during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dermatologytimes.com [dermatologytimes.com]

- 9. droracle.ai [droracle.ai]

- 10. What are the side effects of Fluocinolone Acetonide? [synapse.patsnap.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. A comprehensive review of the long-term and short-term treatment of melasma with a triple combination cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] High-performance liquid chromatography (HPLC) analysis of eu- and pheomelanin in melanogenesis control. | Semantic Scholar [semanticscholar.org]

The Trifecta of Depigmentation: A Technical Guide to the Cellular Mechanisms of Triluma's Active Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triluma, a topical therapeutic agent, employs a combination of three active ingredients—fluocinolone (B42009) acetonide, hydroquinone (B1673460), and tretinoin (B1684217)—to effectively manage melasma and other hyperpigmentation disorders. This in-depth technical guide elucidates the distinct and synergistic cellular and molecular pathways affected by each of these components. By providing a comprehensive overview of their mechanisms, quantitative efficacy data, and detailed experimental protocols, this document serves as a core resource for researchers and professionals in dermatology and pharmacology.

Fluocinolone Acetonide: The Anti-Inflammatory Modulator

Fluocinolone acetonide, a synthetic fluorinated corticosteroid, primarily exerts its effects by mitigating the inflammatory processes that can contribute to melanogenesis.

Cellular Pathway of Fluocinolone Acetonide

Fluocinolone acetonide's mechanism of action is centered around its interaction with the glucocorticoid receptor (GR).[1][2] Upon diffusing into the cell, it binds to the cytosolic GR, which is part of a chaperone protein complex. This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.[1][3]

Within the nucleus, the fluocinolone acetonide-GR complex modulates gene expression through two primary genomic pathways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1. Lipocortin-1, in turn, inhibits phospholipase A2, an enzyme responsible for releasing arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes.[4][5]

-

Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3] This interference prevents the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[4][6]

Beyond its genomic effects, fluocinolone acetonide also exhibits non-genomic actions, including vasoconstriction of dermal capillaries, which helps to reduce erythema and swelling associated with inflammation.[5][7]

Diagram: Fluocinolone Acetonide Signaling Pathway

Caption: Glucocorticoid Receptor Signaling of Fluocinolone Acetonide.

Quantitative Data: Anti-inflammatory Effects of Fluocinolone Acetonide

| Parameter | Effect | Cell Type/Model | Reference |

| TNF-α Expression | Significant reduction | Mononuclear cells and keratinocytes in oral lichen planus | [8] |

| Inflammatory Cytokine Secretion (TNF-α) | Inhibition | Human THP-1 derived foam cells | [9] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

This protocol outlines a general method for assessing the anti-inflammatory effects of fluocinolone acetonide by measuring the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human keratinocytes.

1. Cell Culture and Seeding:

- Culture human epidermal keratinocytes (HEKa) in appropriate growth medium.

- Seed the cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

- Prepare various concentrations of fluocinolone acetonide in the cell culture medium.

- Remove the old medium from the cells and replace it with the medium containing different concentrations of fluocinolone acetonide or vehicle control (e.g., DMSO).

- Incubate for 1-2 hours.

3. Stimulation:

- Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the unstimulated control wells.

- Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.

4. Supernatant Collection:

- After incubation, centrifuge the plates to pellet any detached cells.

- Carefully collect the supernatant from each well for cytokine analysis.

5. Cytokine Quantification (ELISA):

- Quantify the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

- Measure the absorbance at the appropriate wavelength using a microplate reader.

6. Data Analysis:

- Calculate the percentage of TNF-α inhibition for each concentration of fluocinolone acetonide compared to the LPS-stimulated vehicle control.

- The IC50 value (the concentration that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Hydroquinone: The Tyrosinase Inhibitor

Hydroquinone is a cornerstone of depigmenting therapy, directly targeting the enzymatic pathway of melanin (B1238610) synthesis.

Cellular Pathway of Hydroquinone

Melanin, the pigment responsible for skin color, is produced in melanocytes within specialized organelles called melanosomes. The synthesis of melanin is a multi-step process initiated by the enzyme tyrosinase.[10] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.

Hydroquinone's primary mechanism of action is the competitive inhibition of tyrosinase.[11][12] It acts as a substrate for the enzyme, competing with the natural substrate, L-tyrosine. By binding to the active site of tyrosinase, hydroquinone prevents the formation of melanin precursors.[11]

Diagram: Melanin Synthesis and Hydroquinone Inhibition

Caption: Inhibition of Tyrosinase by Hydroquinone in Melanogenesis.

Quantitative Data: Tyrosinase Inhibition by Hydroquinone

The inhibitory potency of hydroquinone against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the source of the enzyme (e.g., mushroom vs. human) and the experimental conditions.

| Enzyme Source | IC50 Value (µM) | Reference |

| Mushroom Tyrosinase | 22.78 ± 0.16 | [13] |

| Mushroom Tyrosinase | > 500 (weak inhibition of human tyrosinase) | [5] |

| Mushroom Tyrosinase | 70 | [5] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol describes a common in vitro method to determine the tyrosinase inhibitory activity of hydroquinone.

1. Reagent Preparation:

- Phosphate (B84403) Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

- Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

- L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh before use.

- Test Compound (Hydroquinone): Prepare a stock solution of hydroquinone in a suitable solvent (e.g., DMSO or phosphate buffer) and make serial dilutions.

- Positive Control: Prepare a stock solution of a known tyrosinase inhibitor, such as kojic acid.

2. Assay Procedure (96-well plate format):

- In a 96-well microplate, add the following to each well:

- 20 µL of the test compound dilution (or positive control/vehicle).

- 140 µL of phosphate buffer.

- 20 µL of mushroom tyrosinase solution.

- Incubate the plate at 37°C for 10 minutes.

- Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

3. Absorbance Measurement:

- Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

4. Data Analysis:

- Calculate the rate of the enzymatic reaction (change in absorbance per minute) for each concentration of hydroquinone and the control.

- Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

- Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the hydroquinone concentration.

Tretinoin: The Regulator of Gene Expression

Tretinoin (all-trans retinoic acid), a derivative of vitamin A, influences multiple cellular processes in the skin, contributing to its depigmenting and anti-aging effects.

Cellular Pathway of Tretinoin

Tretinoin's effects are mediated through its binding to nuclear retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ, which form heterodimers with retinoid X receptors (RXRs).[14][15] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[14]

The binding of the tretinoin-RAR/RXR complex to RAREs modulates the transcription of a multitude of genes involved in:

-

Keratinocyte Proliferation and Differentiation: Tretinoin increases the turnover of epidermal cells by stimulating the proliferation of basal keratinocytes and promoting their differentiation.[16] This accelerated desquamation helps to remove melanin-laden keratinocytes.

-

Collagen Synthesis: Tretinoin upregulates the expression of genes encoding type I and type III collagen, key components of the dermal extracellular matrix.[17][18] This can improve skin structure and reduce the appearance of fine lines.

-

Melanogenesis: While the direct effect on melanogenesis is complex, tretinoin is thought to interfere with the transfer of melanosomes from melanocytes to keratinocytes and may also have a direct inhibitory effect on tyrosinase transcription.

Diagram: Tretinoin Signaling Pathway

Caption: Tretinoin-Mediated Gene Regulation via RAR/RXR.

Quantitative Data: Tretinoin-Regulated Gene Expression in Keratinocytes

Tretinoin has been shown to significantly alter the expression of numerous genes in human keratinocytes. The following table summarizes the fold-change in the expression of some key target genes.

| Gene | Function | Fold Change | Time Point | Cell Type/Model | Reference |

| CYP26A1 | Retinoic acid metabolism | 22.6-fold increase | 24 h | Full-thickness human skin explants | [19] |

| CYP26B1 | Retinoic acid metabolism | 5.3-fold increase | 24 h | Full-thickness human skin explants | [19] |

| DHRS9 | Retinoid metabolism | 11.96-fold increase | 24 h | Full-thickness human skin explants | [19] |

| LOR (Loricrin) | Cornified envelope precursor | >16-fold decrease | 72 h | Primary human epidermal keratinocytes | [16] |

| COL1A1 (Collagen, type I, alpha 1) | Extracellular matrix | Downregulated | 8 weeks | Human skin biopsies (in vivo) | |

| KRT4 (Keratin 4) | Keratinocyte differentiation | Upregulated | 24 h | Full-thickness human skin explants | [19] |

Note: The effect of tretinoin on collagen gene expression can be complex and may vary depending on the cell type and experimental conditions. While some studies show downregulation in certain contexts, others report an increase in collagen synthesis, which is consistent with its clinical anti-aging effects.[17]

Experimental Protocol: RT-qPCR for Tretinoin-Regulated Gene Expression

This protocol outlines a method for quantifying changes in gene expression in human keratinocytes treated with tretinoin using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

1. Cell Culture and Treatment:

- Culture human epidermal keratinocytes (HEKa) in appropriate growth medium.

- Seed cells in 6-well plates and grow to approximately 80% confluency.

- Treat the cells with a specific concentration of tretinoin (e.g., 1 µM) or vehicle control for a defined period (e.g., 24, 48, or 72 hours).

2. RNA Isolation:

- After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

- Isolate total RNA using a commercially available RNA isolation kit or a standard phenol-chloroform extraction method.

- Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

3. Reverse Transcription (cDNA Synthesis):

- Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers. Commercially available cDNA synthesis kits are recommended for consistency.

4. Quantitative PCR (qPCR):

- Prepare the qPCR reaction mix containing cDNA template, gene-specific primers for the target genes (e.g., CYP26A1, LOR, COL1A1) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection chemistry.

- Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

5. Data Analysis:

- Determine the cycle threshold (Ct) value for each gene in each sample.

- Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

- Calculate the fold change in gene expression in the tretinoin-treated samples relative to the vehicle-treated control using the 2^-ΔΔCt method.

Conclusion

The therapeutic efficacy of this compound in treating hyperpigmentation stems from the synergistic action of its three active ingredients. Fluocinolone acetonide provides a potent anti-inflammatory effect, mitigating a key trigger of melanogenesis. Hydroquinone directly inhibits the primary enzyme responsible for melanin production, tyrosinase. Tretinoin complements these actions by promoting the turnover of pigmented keratinocytes and modulating gene expression to improve overall skin health. A thorough understanding of these individual cellular and molecular pathways is paramount for the continued development of innovative and targeted dermatological therapies. This guide provides a foundational resource for researchers and clinicians working to advance the treatment of hyperpigmentation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Expression of TNF-alpha in oral lichen planus treated with fluocinolone acetonide 0.1% - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Retinoic Acid (Tretinoin) (#38255) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 15. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of tretinoin tocoferil on gene expression of the extracellular matrix components in human dermal fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of procollagen gene expression by retinoids. Inhibition of collagen production by retinoic acid accompanied by reduced type I procollagen messenger ribonucleic acid levels in human skin fibroblast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Transcriptional changes in organoculture of full-thickness human skin following topical application of all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Effects of Triluma's Active Components on Tyrosinase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in-vitro effects of the active pharmaceutical ingredients in Triluma® (fluocinolone acetonide 0.01%, hydroquinone (B1673460) 4%, tretinoin (B1684217) 0.05%) on tyrosinase, the rate-limiting enzyme in melanogenesis. This document summarizes key quantitative data from published studies, details relevant experimental methodologies, and visualizes the complex biochemical interactions and experimental workflows. The primary focus is to equip researchers and professionals in drug development with a comprehensive understanding of the individual and potential synergistic actions of these components at a molecular level.

Introduction

Melasma and other hyperpigmentation disorders are characterized by the overproduction of melanin (B1238610) by melanocytes. Tyrosinase is a copper-containing enzyme that catalyzes the first two critical steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Consequently, the inhibition of tyrosinase is a primary strategy in the development of depigmenting agents. This compound®, a triple-combination topical therapy, is a widely prescribed treatment for melasma. Its efficacy is attributed to the synergistic actions of its three active components: a corticosteroid (fluocinolone acetonide), a depigmenting agent (hydroquinone), and a retinoid (tretinoin). Understanding the specific in-vitro effects of each component on tyrosinase activity is crucial for optimizing therapeutic strategies and developing novel treatments.

Quantitative Data on Tyrosinase Inhibition

The following tables summarize the available quantitative data from in-vitro studies on the inhibitory effects of hydroquinone and the qualitative effects of tretinoin on tyrosinase activity. Direct in-vitro quantitative data for fluocinolone (B42009) acetonide's effect on tyrosinase is limited in the reviewed literature.

Table 1: In-Vitro Inhibition of Tyrosinase by Hydroquinone

| Tyrosinase Source | Substrate | IC50 Value | Reference(s) |

| Mushroom | L-DOPA | ~70 µM | [1] |

| Mushroom | L-Tyrosine | 37 µM (for a derivative) | [1] |

| Human | - | > 500 µmol/L (weak inhibition) | [1][2] |

| Human | - | 4400 µmol/L (4.4 mM) | [3] |

Note: IC50 values can vary significantly based on experimental conditions such as enzyme purity, substrate concentration, and incubation time[1][4].

Table 2: In-Vitro Effects of Tretinoin on Tyrosinase Activity

| Study Type | Observation | Potential Mechanism | Reference(s) |

| In-vivo (human skin) | Increased tyrosinase activity in white skin | Post-translational modification | [5] |

| In-vitro (melanoma cells) | Induction of tyrosinase activity | - | [6] |

| Review/Systematic Review | Reduction of tyrosinase activity | Increased keratinocyte turnover | [7][8] |

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This widely used colorimetric assay assesses the direct inhibitory effect of a compound on mushroom tyrosinase activity.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), a colored product that can be quantified spectrophotometrically at approximately 475 nm. A reduction in the rate of dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.[9]

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test compounds and positive control.

-

-

Assay in 96-Well Plate:

-

To each well, add a specific volume of phosphate buffer.

-

Add the test compound solution or positive control to the respective wells. Include a solvent control.

-

Add the mushroom tyrosinase solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm in kinetic mode for a set duration (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the solvent control.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.[9]

-

Cellular Melanin Content Assay

This assay quantifies the effect of a test compound on melanin production in a cell-based model, such as the B16F10 mouse melanoma cell line.

Principle: B16F10 melanoma cells, when stimulated, produce melanin. After treatment with a test compound, the cells are lysed, and the melanin content is extracted and quantified spectrophotometrically.[10]

Materials:

-

B16F10 mouse melanoma cells

-

Cell culture medium (e.g., DMEM with FBS and antibiotics)

-

Test compounds

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 1N NaOH with 10% DMSO)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture B16F10 cells in appropriate conditions (37°C, 5% CO2).

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). A positive control (e.g., a known tyrosinase inhibitor) and a vehicle control should be included.

-

-

Melanin Extraction:

-

After incubation, wash the cells with PBS.

-

Lyse the cells by adding the lysis buffer.

-

Incubate at an elevated temperature (e.g., 60-80°C) to dissolve the melanin granules.[11]

-

-

Quantification:

-

Transfer the cell lysates to a 96-well plate.

-

Measure the absorbance of the lysates at a wavelength between 405 nm and 492 nm.[10]

-

-

Normalization (Optional but Recommended):

-

To account for any effects on cell viability, normalize the melanin content to the total protein concentration (determined by a protein assay like BCA) or to the cell number (determined by a viability assay like MTT in a parallel plate).[10]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential regulation of tyrosinase activity in skin of white and black individuals in vivo by topical retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mednexus.org [mednexus.org]

- 7. Topical tretinoin for treating photoaging: A systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 40 Years of Topical Tretinoin Use in Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. spandidos-publications.com [spandidos-publications.com]

Pharmacokinetics and skin penetration of Triluma formulation

An In-depth Technical Guide on the Pharmacokinetics and Skin Penetration of Triluma® Formulation

Introduction

This compound® Cream is a triple-combination topical product containing fluocinolone (B42009) acetonide 0.01%, hydroquinone (B1673460) 4%, and tretinoin (B1684217) 0.05%. It is indicated for the short-term treatment of moderate to severe melasma of the face.[1] This guide provides a detailed overview of the pharmacokinetic profile and skin penetration characteristics of the this compound® formulation, intended for researchers, scientists, and drug development professionals. The synergistic action of its components—a corticosteroid, a depigmenting agent, and a retinoid—necessitates a thorough understanding of their individual and combined behavior upon topical application.

Mechanism of Action

The efficacy of this compound® in treating melasma stems from the distinct and complementary mechanisms of its three active ingredients. While the precise combined mechanism is unknown, the individual actions are well-documented.[2][3]

-

Hydroquinone: A depigmenting agent that inhibits tyrosinase, a critical enzyme in the melanin (B1238610) synthesis pathway, thereby interrupting the production of melanin.[4][5]

-

Tretinoin: A keratolytic agent that increases the turnover of epidermal cells.[4] This action helps to exfoliate pigmented keratinocytes. Additionally, tretinoin enhances the penetration of hydroquinone into the skin and may prevent its oxidation.[5][6]

-

Fluocinolone Acetonide: A synthetic fluorinated corticosteroid with anti-inflammatory properties.[7] It helps to reduce the irritation often caused by hydroquinone and tretinoin and is thought to inhibit melanin synthesis by decreasing cellular metabolism.[6][8]

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. DailyMed - TRI-LUMA- fluocinolone acetonide, hydroquinone, and tretinoin cream [dailymed.nlm.nih.gov]

- 4. Melatrin | 0.01%+4%+0.05% | Cream | মেলাট্রিন ০.০১%+৪%+০.০৫% ক্রীম | Ziska Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. droracle.ai [droracle.ai]

- 6. premiumrxdrugs.com [premiumrxdrugs.com]

- 7. cdn.medpath.com [cdn.medpath.com]

- 8. Prescription Melasma Treatment | Tri-Luma® Cream [this compound.com]

An In-depth Technical Guide to the Long-Term Effects of Triluma® on Dermal Structure

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the long-term effects of Triluma® (fluocinolone acetonide 0.01%, hydroquinone (B1673460) 4%, tretinoin (B1684217) 0.05%) cream on the dermal structure of the skin. This compound® is a widely prescribed topical therapy for moderate to severe melasma, combining a corticosteroid, a depigmenting agent, and a retinoid. While the individual long-term effects of these components, particularly the atrophic potential of corticosteroids, are well-documented, their combined long-term impact on the dermis is a subject of significant interest. This document synthesizes findings from key clinical studies, details the experimental methodologies used to assess dermal changes, and presents quantitative data on histological and non-invasive measurements. Furthermore, it illustrates the key molecular pathways and experimental workflows to provide a thorough understanding for research and development professionals.

Introduction: The Components of this compound® and Their Dermal Interactions

This compound®'s efficacy in treating melasma stems from the synergistic action of its three active ingredients. Understanding their individual mechanisms is crucial to appreciating their combined long-term effects on the skin's dermal framework.

-

Fluocinolone (B42009) Acetonide 0.01%: A low-potency corticosteroid that primarily provides anti-inflammatory effects, reducing irritation from the other ingredients.[1][2] Long-term use of topical corticosteroids is classically associated with skin atrophy, a result of their inhibitory effect on fibroblast proliferation and collagen synthesis.[3][4][5][6]

-

Hydroquinone 4%: The primary depigmenting agent. It works by inhibiting tyrosinase, a key enzyme in melanin (B1238610) production, thereby reducing hyperpigmentation.[7][8] It also decreases the number of melanocytes, the cells that produce melanin.[9][10] Its direct long-term effects on dermal collagen and elastin (B1584352) are not its primary mechanism, but chronic use can lead to complications like exogenous ochronosis, a blue-black pigmentation of the skin.[7][8][9][10]

-

Tretinoin 0.05%: A retinoid that promotes epidermal cell turnover, helping to exfoliate pigmented skin cells.[2] Critically for dermal structure, tretinoin has been shown to stimulate collagen production, prevent collagen loss, and increase dermal thickness with long-term use.[11][12][13][14] It can effectively counteract some of the signs of photoaging by inducing the formation of new collagen.[12]

The central question regarding long-term this compound® use is whether the collagen-promoting effects of tretinoin can offset the potential atrophic effects of fluocinolone acetonide.

Long-Term Histological and Clinical Findings

Several studies have investigated the long-term safety of the triple-combination cream, with a specific focus on the risk of skin atrophy. The consensus from this research is that the risk of significant dermal or epidermal atrophy with long-term use (up to 24 weeks) is very low.[15][16]

A key study involving histological examination of skin biopsies from patients treated for 24 weeks found no statistically significant signs of epidermal or dermal atrophy at any point during the study.[15] While a marked reduction in epidermal melanin was observed, as expected, there were no significant adverse changes in other dermal components like inflammatory infiltrate or dermal mucin.[15] Interestingly, this study noted an increase in the mean number of blood vessels in the dermis.[15] Another study using high-frequency ultrasonography also reported that the triple combination cream did not cause skin atrophy and, in fact, led to a relative increase in dermal thickness and density, an effect attributed to tretinoin.[17]

While the risk of atrophy from the triple-combination formula appears low, it is important to note that skin thinning remains a known side effect of topical corticosteroids in general.[18] The most frequently reported adverse events in clinical trials for this compound® are application-site reactions such as redness, peeling, burning, dryness, and itching.[18][19][20]

Quantitative Data on Dermal and Epidermal Changes

The following table summarizes the quantitative findings from a pivotal 24-week histological study on the effects of this compound® on skin structure.

| Parameter | Baseline (Mean) | Week 12 (Mean) | Week 24 (Mean) | Significance of Change | Reference |

| Epidermal Thickness (mm) | 0.05 mm - 0.061 mm | Not Significantly Changed | Not Significantly Changed | No significant changes occurred | [16] |

| Dermal Thickness (mm) | 1.816 mm - 1.962 mm | Not Significantly Changed | Not Significantly Changed | No significant changes occurred | [16] |

| Epidermal Melanin | Present (Moderate-Severe Melasma) | Markedly Reduced | Markedly Reduced | Significant reduction | [15][16] |

| Dermal Blood Vessels (per mm²) | Not specified | Not specified | Increased | Increase observed in two cohorts | [15] |

Experimental Protocols

The methodologies employed in clinical trials assessing the dermal effects of this compound® are critical for interpreting the results. Below are detailed protocols based on published studies.

Patient Selection and Study Design

-

Inclusion Criteria: Subjects aged 18 to 75 with moderate to severe facial melasma, Fitzpatrick skin types I through IV, and stable hyperpigmentation for at least three months.[16][19]

-

Study Design: Multicenter, randomized, investigator-blind, parallel-group trials are common.[19] Long-term safety studies have been conducted as open-label extension trials for up to 12 months.[21][22][23]

-

Treatment Regimen: Application of a thin film of the cream once daily at night.[15] During the day, subjects are instructed to use a broad-spectrum sunscreen (SPF 30 or higher) and practice sun avoidance.[19][24]

Histological Analysis Protocol

-

Biopsy Collection: 2-mm punch biopsies are obtained from a pre-selected, representative area of melasma and an adjacent area of normal-appearing skin at baseline and subsequent time points (e.g., week 12 and week 24).[16]

-

Tissue Processing: Biopsy specimens are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Staining:

-

Hematoxylin and Eosin (H&E): For general assessment of epidermal and dermal morphology, cellular infiltrates, and signs of atrophy.

-

Fontana-Masson Stain: For the specific visualization and quantification of melanin pigment in the epidermis.

-

Verhoeff-van Gieson Stain: To evaluate the quantity and arrangement of elastin fibers.

-

Masson's Trichrome Stain: To assess collagen density and organization.

-

-

Microscopic Evaluation: A blinded dermatopathologist assesses the slides for parameters including:

-

Epidermal thickness (measured in millimeters).

-

Dermal thickness (measured in millimeters).

-

Degree of epidermal melanin deposition.

-

Presence of solar elastosis.

-

Perivascular inflammatory infiltrate.

-

Vascularity (number of blood vessels).

-

Presence of keratinocyte or melanocyte atypia.

-

Signs of atrophy (e.g., thinning of epidermis, loss of rete ridges, homogenization of collagen).

-

Non-Invasive Assessment Protocol

-

High-Frequency Ultrasonography: Used to measure changes in dermal thickness and echo-density. An increase in dermal echo-density can be correlated with increased dermal protein production (collagen and elastin).[17]

-

Mexameter® Measurements: To quantify changes in melanin and erythema levels in the skin.[25]

Visualizations: Pathways and Workflows

Signaling Pathway: Counteracting Effects on Dermal Fibroblasts

The following diagram illustrates the opposing molecular effects of fluocinolone acetonide and tretinoin on dermal fibroblasts, which are the primary cells responsible for producing collagen and elastin.

Caption: Opposing effects of this compound's components on dermal collagen synthesis.

Experimental Workflow: Long-Term Histological Study

This diagram outlines the typical workflow for a clinical trial designed to assess the long-term dermal safety of a topical agent like this compound®.

Caption: Workflow for a long-term histological evaluation of this compound®.

Conclusion

References

- 1. Tri-Luma (fluocinolone/hydroquinone/tretinoin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. michelegreenmd.com [michelegreenmd.com]

- 3. droracle.ai [droracle.ai]

- 4. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]

- 5. Topical Steroids and Skin Thinning Atrophy | TSW Assist [tswassist.com]

- 6. Topical Steroid-Damaged Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 8. Topical Hydroquinone for Hyperpigmentation: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroquinone: Uses, safety, risks, and more [medicalnewstoday.com]

- 10. Hydroquinone: Uses, Safety, Side Effects, OTC Products, Alternatives [healthline.com]

- 11. researchgate.net [researchgate.net]

- 12. Topical tretinoin for treating photoaging: A systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topical Retinoids to Reverse Skin Aging [nutritionfacts.org]

- 14. Tretinoin in Dermatological Formulations | Jupiter [jupiter.ca]

- 15. A histological examination for skin atrophy after 6 months of treatment with fluocinolone acetonide 0.01%, hydroquinone 4%, and tretinoin 0.05% cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dermatologytimes.com [dermatologytimes.com]

- 17. Evaluation of the safety and efficacy of a triple combination cream (hydroquinone, tretinoin, and fluocinolone) for treatment of melasma in Middle Eastern skin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tri-Luma Side Effects: Common, Severe, Long Term [drugs.com]

- 19. Prescription Melasma Treatment | Tri-Luma® Cream [this compound.com]

- 20. A comprehensive review of the long-term and short-term treatment of melasma with a triple combination cream - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. researchgate.net [researchgate.net]

- 24. Tri-Luma (Hydroquinone 4% Cream): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 25. An Update on New and Existing Treatments for the Management of Melasma - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Impact of Triple-Combination Therapy on Melanocyte Gene Expression: A Technical Overview of Triluma's Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the molecular mechanisms underlying the clinical efficacy of Triluma, a triple-combination topical therapy comprising fluocinolone (B42009) acetonide 0.01%, hydroquinone (B1673460) 4%, and tretinoin (B1684217) 0.05%. While the synergistic action of these components in treating hyperpigmentation disorders like melasma is well-established, a comprehensive understanding of their collective impact on melanocyte gene expression at the molecular level is crucial for further research and development in this field. This document synthesizes the current scientific literature to elucidate the individual and combined effects of this compound's active ingredients on key signaling pathways and gene expression in melanocytes. We present available quantitative data, detail relevant experimental protocols for investigating these effects, and provide visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this potent dermatological therapy.

Introduction

Hyperpigmentary disorders, most notably melasma, present a significant challenge in dermatology. These conditions are characterized by the excessive production and deposition of melanin (B1238610) by melanocytes. This compound, a widely prescribed topical cream, leverages a multi-faceted approach to address hyperpigmentation through the synergistic action of its three active components: a corticosteroid (fluocinolone acetonide), a tyrosinase inhibitor (hydroquinone), and a retinoid (tretinoin).[1][2] This guide provides an in-depth examination of the molecular impact of these agents on melanocyte biology, with a specific focus on the modulation of gene expression.

The Synergistic Mechanism of this compound's Active Components

The clinical success of this compound is attributed to the complementary actions of its ingredients, which target different aspects of melanogenesis and the inflammatory processes that can contribute to hyperpigmentation.[2][3]

-

Hydroquinone: The cornerstone of this formulation, hydroquinone, is a hydroxyphenolic compound that directly inhibits tyrosinase, the rate-limiting enzyme in the melanin synthesis pathway.[1] By competing with tyrosine as a substrate for tyrosinase, it effectively reduces the production of melanin precursors.[1] Additionally, hydroquinone is thought to suppress other metabolic processes within the melanocyte and may cause selective cytotoxicity to these pigment-producing cells.[4][5]

-

Tretinoin (all-trans retinoic acid): This retinoid contributes to the depigmenting effect through several mechanisms. It enhances the penetration of hydroquinone into the epidermis, thereby increasing its bioavailability.[3] Tretinoin also accelerates keratinocyte turnover, which facilitates the shedding of melanin-laden epidermal cells.[3] Furthermore, evidence suggests that tretinoin can directly inhibit tyrosinase transcription, further contributing to the reduction in melanin synthesis.[6]

-

Fluocinolone Acetonide: As a synthetic corticosteroid, fluocinolone acetonide possesses potent anti-inflammatory properties.[7] Inflammation is increasingly recognized as a contributing factor to melasma. By suppressing the inflammatory cascade, fluocinolone acetonide helps to mitigate this stimulus for melanogenesis.[3] Corticosteroids can also directly inhibit melanocyte metabolism.[3]

Impact on Gene Expression in Melanocytes

While comprehensive gene expression profiling of human melanocytes treated with the complete this compound formulation is not yet available in the public domain, studies on the individual components and similar combinations provide significant insights into the expected molecular changes.

Downregulation of Key Melanogenesis-Related Genes

The primary impact of this compound on melanocyte gene expression is the downregulation of genes critical for melanin synthesis.

-

Tyrosinase (TYR): As the central enzyme in melanogenesis, the TYR gene is a primary target. Hydroquinone's inhibitory action is primarily at the protein level, but tretinoin has been shown to inhibit the transcription of the TYR gene.[6][8]

-

Tyrosinase-Related Proteins (TRP-1 and TRP-2/DCT): These proteins play crucial roles in the melanin synthesis pathway. TRP-1 is involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), while TRP-2 (dopachrome tautomerase, DCT) catalyzes the tautomerization of dopachrome. Studies on corticosteroids similar to fluocinolone acetonide have demonstrated a significant impact on the transcript levels of these genes.

A study on the effect of the glucocorticoid betamethasone-17-valerate (B13397696) on human melanocytes provides quantitative data that can serve as a proxy for the effects of fluocinolone acetonide.[9]

Table 1: Quantitative Changes in Melanogenesis Gene Transcripts in Human Melanocytes Treated with a Glucocorticoid [9]

| Gene | Fold Change in mRNA Levels |

| Tyrosinase (TYR) | 1.5 - 2.5 |

| Tyrosinase-Related Protein 1 (TRP-1) | ~1.5 |

| Tyrosinase-Related Protein 2 (TRP-2/DCT) | ~0.6 (40% reduction) |

Data from a study using betamethasone-17-valerate, a potent glucocorticoid, on cultured human melanocytes.

Modulation of Transcription Factors

The expression of melanogenesis-related genes is controlled by a network of transcription factors, with the Microphthalmia-associated Transcription Factor (MITF) playing a central role. The components of this compound are expected to influence the expression and/or activity of MITF and other related transcription factors.

Anti-inflammatory Gene Regulation

Fluocinolone acetonide, as a corticosteroid, exerts its anti-inflammatory effects by modulating the expression of numerous genes involved in the inflammatory response. This includes the suppression of pro-inflammatory cytokines and other mediators that can stimulate melanogenesis.

Signaling Pathways Modulated by this compound

The components of this compound influence several key signaling pathways that regulate melanocyte function.

The cAMP-PKA-CREB-MITF Pathway

This pathway is a central regulator of melanogenesis. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which promotes the transcription of the MITF gene. MITF then activates the transcription of TYR, TRP-1, and TRP-2. The components of this compound are thought to interfere with this pathway at multiple levels.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. TRIPLE COMBINATION OF HYDROQUINONE, TRETINOIN AND MOMETASONE FUROATE WITH GLYCOLIC ACID PEELS IN MELASMA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of the depigmenting effect of hydroquinone and 4-hydroxyanisole by all-trans-retinoic acid (tretinoin): the impairment of glutathione-dependent cytoprotection? - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Depigmenting action of hydroquinone depends on disruption of fundamental cell processes. | Semantic Scholar [semanticscholar.org]

- 6. dovepress.com [dovepress.com]

- 7. Efficacy and Safety of Generic Fluocinolone Acetonide, Hydroquinone, and Tretinoin Cream Compared With TRI‐LUMA for the Treatment of Moderate‐To‐Severe Melasma in Chinese Patients: A Randomized, Single‐Center, Placebo‐Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosinase - Wikipedia [en.wikipedia.org]

- 9. Quantification of tyrosinase, TRP-1, and Trp-2 transcripts in human melanocytes by reverse transcriptase-competitive multiplex PCR--regulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Epidermal and Dermal Canvas: A Technical Guide to the Histological Impact of Short-Term Triluma Treatment

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the histological changes in the skin following short-term treatment with Triluma, a triple-combination therapy for melasma. This guide provides a granular view of the cellular and structural modifications induced by the synergistic action of fluocinolone (B42009) acetonide, hydroquinone, and tretinoin, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

The guide meticulously summarizes key quantitative findings from peer-reviewed studies, presenting a clear picture of the treatment's effects on epidermal melanin (B1238610) density, epidermal and stratum corneum thickness, and other crucial histological parameters. By structuring this data in comparative tables, the guide facilitates a deeper understanding of the therapy's impact at a microscopic level.

A cornerstone of this technical document is the detailed outlining of experimental methodologies. From skin biopsy procedures to specialized staining techniques such as Fontana-Masson for melanin identification and immunohistochemistry for key protein markers, the guide provides the necessary information for the replication and extension of this research.

Furthermore, to elucidate the complex biological processes at play, the guide incorporates diagrams of the signaling pathways influenced by this compound's active components. These visual aids, created using the Graphviz DOT language, offer a clear and concise representation of the molecular mechanisms driving the observed histological changes. An experimental workflow diagram is also included to provide a step-by-step overview of the research process.

Key Histological Alterations Following Short-Term this compound Therapy

Short-term application of this compound instigates a series of notable changes within the skin's architecture. A primary and intended effect is the significant reduction in epidermal melanin[1][2]. This is accompanied by an increase in the overall thickness of the epidermis and a concurrent thinning of the stratum corneum[1]. Studies have also observed a compaction of the stratum corneum[1]. While a marked decrease in epidermal melanin is a consistent finding, dermal melanin density and the overall area of melanocytes do not appear to be significantly altered in the short term[1].

Interestingly, an increase in the mean number of blood vessels in the dermis has been reported after several weeks of treatment[2]. However, there are no statistically significant signs of skin atrophy in the epidermis or dermis with short-term use[2]. Furthermore, no significant changes have been noted in the amount of perivascular inflammatory infiltrate, dermal mucin, or the number of mast cells[2].

Quantitative Data Summary

The following tables present a consolidated view of the quantitative histological changes observed in key clinical studies.

Table 1: Changes in Epidermal and Dermal Parameters after 60 Days of this compound Treatment

| Histological Parameter | Mean Change | Confidence Interval (95%) | P-value | Source |

| Epidermal Melanin Density | -24% | 17% to 35% | < 0.01 | [1] |

| Epidermal Thickness | +13% | 5% to 21% | 0.02 | [1] |

| Stratum Corneum Thickness | -6% | 0% to 22% | 0.04 | [1] |

| Dermal Melanin Density | No significant change | - | - | [1] |

| Melanocyte Area | No significant change | - | - | [1] |

Source: Cassiano D, et al. Indian J Dermatol Venereol Leprol 2022.

Table 2: Changes in Dermal Vascularity after 24 Weeks of this compound Treatment

| Histological Parameter | Baseline (mean vessels/mm²) | Week 24 (mean vessels/mm²) | P-value | Source |

| Mean Number of Blood Vessels | 34.5 | 50.1 | < 0.001 | [2] |

Source: Bhawan J, et al. Am J Dermatopathol 2009.

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the histological changes following this compound treatment.

Skin Biopsy and Tissue Processing

-

Biopsy Procedure: A 2 mm punch biopsy is performed on a facial area affected by melasma, and on an adjacent, unaffected area to serve as a control. The biopsy is taken after the administration of local anesthesia.

-

Fixation: The obtained tissue samples are immediately fixed in a 10% neutral buffered formalin solution.

-

Processing: Following fixation, the samples are processed for routine paraffin (B1166041) embedding.

-

Sectioning: 4-micron thick sections are cut from the paraffin-embedded tissue blocks for subsequent staining.

Histological Staining

This technique is utilized to specifically stain melanin granules black, allowing for their quantification.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of alcohol to distilled water.

-

Silver Impregnation: Slides are incubated in a pre-heated ammoniacal silver solution in a 58-60°C water bath for 30-60 minutes, or until the tissue sections turn a yellowish-brown color.

-

Rinsing: Slides are thoroughly rinsed in several changes of distilled water.

-

Toning: Sections are toned in a 0.2% gold chloride solution for 30 seconds to 10 minutes.

-

Rinsing: Slides are again rinsed in distilled water.

-

Fixation: The sections are treated with a 5% sodium thiosulfate (B1220275) solution for 1-2 minutes to remove unreacted silver salts.

-

Counterstaining: Nuclei are counterstained with Nuclear Fast Red for 5 minutes.

-

Dehydration and Mounting: The sections are dehydrated through graded alcohols, cleared in xylene, and mounted with a synthetic resin.

IHC is employed to detect the expression of specific proteins such as Vascular Endothelial Growth Factor (VEGF), Stem Cell Factor (SCF), and Keratinocyte Growth Factor (KGF).

-

Antigen Retrieval: High-temperature antigen retrieval is performed by immersing the slides in a Trilogy solution (Cell Marque).

-

Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked using a serum-free protein block.

-

Primary Antibody Incubation: Slides are incubated with the primary antibody against the target protein (e.g., rabbit polyclonal antibody to human VEGF). The specific clones, vendors, and dilutions for the antibodies used in the Cassiano et al. (2022) study were not detailed in the publication.

-

Secondary Antibody and Detection: A polymer-based detection system (e.g., rabbit horseradish peroxidase polymer conjugate) is applied, followed by incubation.

-

Chromogen: The antigen-antibody complex is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

-

Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.

-

Dehydration and Mounting: The slides are dehydrated, cleared, and mounted.

Quantitative Analysis

-

Image Acquisition: Digital images of the stained histological sections are captured using a microscope equipped with a digital camera.

-

Melanin Quantification: For Fontana-Masson stained sections, software such as ImageJ is used. The "Color Deconvolution" plugin can separate the black melanin stain from the red nuclear counterstain. The area of melanin is then measured and expressed as a percentage of the total epidermal area.

-

IHC Quantification: For IHC stained sections, the expression of the target protein can be quantified by measuring the optical density of the stain. This can be performed using image analysis software, with results often expressed as an "AI score" or mean optical density.

Visualizing the Mechanisms of Action

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways affected by the active ingredients of this compound, as well as the experimental workflow.

This technical guide serves as a valuable resource for the scientific community, providing a detailed and data-driven overview of the histological effects of short-term this compound treatment. The combination of quantitative data, explicit experimental protocols, and clear visual aids will undoubtedly aid in the advancement of research in dermatology and drug development for hyperpigmentation disorders.

References

The Role of Fluocinolone Acetonide in Mitigating Irritation from Hydroquinone and Tretinoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combination therapies containing hydroquinone (B1673460), a depigmenting agent, and tretinoin (B1684217), a retinoid, are highly effective for treating hyperpigmentation disorders such as melasma. However, their use is often limited by cutaneous irritation, including erythema, scaling, and pruritus. This technical guide provides an in-depth analysis of the role of fluocinolone (B42009) acetonide, a synthetic corticosteroid, in mitigating the irritation potential of this combination therapy. We will explore the molecular mechanisms of irritation, detail experimental protocols for assessment, present quantitative data from clinical and preclinical studies, and visualize the key signaling pathways involved.

Introduction: The Irritation Challenge in Combination Therapy

Hydroquinone and tretinoin are potent therapeutic agents for hyperpigmentation. Hydroquinone inhibits tyrosinase, a key enzyme in melanin (B1238610) synthesis, thereby reducing melanin production.[1] Tretinoin, a derivative of vitamin A, accelerates skin cell turnover, which helps to exfoliate pigmented skin and enhances the penetration of hydroquinone.[2] While this combination is effective, it frequently induces skin irritation, which can lead to poor patient compliance and even post-inflammatory hyperpigmentation.[3]

Fluocinolone acetonide is a low-potency corticosteroid incorporated into triple combination creams to counteract these irritant effects.[4] Its anti-inflammatory, antipruritic, and vasoconstrictive properties help to reduce redness, itching, and swelling associated with hydroquinone and tretinoin use.[5]

Mechanisms of Action and Irritation

Hydroquinone-Induced Irritation

Hydroquinone can induce skin irritation through several mechanisms. It can be cytotoxic to melanocytes and other skin cells, leading to the release of inflammatory mediators.[6] Studies have shown that hydroquinone can activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to degranulation and the release of inflammatory cytokines, which contributes to a pseudo-allergic skin reaction.[7] Furthermore, hydroquinone has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophages, suggesting a complex immunomodulatory role that can still result in a net irritant effect in the skin.[3][8]

Tretinoin-Induced Irritation

Tretinoin-induced irritation, often termed "retinoid dermatitis," is a receptor-mediated process.[9] Tretinoin binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus of keratinocytes.[10][11] This activation leads to changes in gene expression that result in epidermal hyperplasia (thickening of the epidermis) and altered keratinocyte differentiation.[9][12] This process is associated with the release of inflammatory mediators and can disrupt the skin barrier, leading to erythema, scaling, and a burning sensation.[13]

The Mitigating Role of Fluocinolone Acetonide

Fluocinolone acetonide exerts its anti-inflammatory effects by binding to glucocorticoid receptors in the cytoplasm of skin cells.[14] This complex then translocates to the nucleus and modulates gene expression. A primary mechanism is the inhibition of phospholipase A2, which blocks the release of arachidonic acid from cell membranes.[15] This prevents the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[14] Fluocinolone acetonide also inhibits the transcription factor NF-κB, a central regulator of the inflammatory response, by inducing the synthesis of its inhibitor, IκBα.[16][17][18][19][20] This leads to a downstream reduction in the production of various inflammatory cytokines.

Quantitative Data on Irritation Mitigation

Clinical studies have demonstrated the efficacy of fluocinolone acetonide in reducing the irritation caused by hydroquinone and tretinoin. The following tables summarize key findings from comparative clinical trials.

| Adverse Event | Triple Combination Cream (Fluocinolone Acetonide, Hydroquinone, Tretinoin) | Hydroquinone 4% Cream | p-value |

| Erythema | 47.8% (11/23) | 71.4% (15/21) | > 0.05 |

| Irritation | 52.2% (12/23) | 81.0% (17/21) | < 0.05 |

| Skin Exfoliation | 47.8% (11/23) | 52.4% (11/21) | > 0.05 |

| Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a comparative study of a generic Triple Combination Cream (TCC) versus a brand formulation (TRI-LUMA) in Chinese patients with melasma. The generic TCC group showed a significantly lower incidence of irritation. |

| Adverse Event | Triple Combination (TC) | Hydroquinone (HQ) |

| Related Adverse Events | 48.8% (63/129) | 13.7% (18/131) |

| Table 2: Incidence of related adverse events in a study comparing a fixed triple combination cream to hydroquinone 4% cream in Asian patients with moderate to severe melasma. While the TC group had more adverse events, most were mild and none were severe. |

| Parameter | Before Treatment (Mean ± SD) | After 8 Weeks of Treatment (Mean ± SD) | p-value |

| Erythema (a* value) | 14.53 ± 2.05 | 15.60 ± 2.00 | 0.01 |

| Table 3: Change in skin erythema measured by a mexameter in a study evaluating a triple combination cream in Middle Eastern skin. A slight but statistically significant increase in erythema was observed. |

Experimental Protocols for Irritation Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD TG 439)

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its effect on cell viability in a reconstructed human epidermis model.[21][22]

Protocol:

-

Tissue Preparation: Reconstructed human epidermis tissues (e.g., EpiDerm™, SkinEthic™ RHE) are pre-incubated overnight in assay medium at 37°C and 5% CO2.[23]

-

Application of Test Substance: A small amount of the test substance (e.g., 30 µL for liquids, 25 mg for solids with 25 µL of DPBS) is applied topically to the surface of the RhE tissue.[24] Negative (e.g., DPBS) and positive (e.g., 5% SDS solution) controls are run in parallel.[23]

-

Exposure and Post-Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is thoroughly rinsed off.[23] The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).[23]

-

Cell Viability Assessment (MTT Assay):

-

Tissues are transferred to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3 hours.[25]

-

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) salt.

-

The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).[25]

-

The optical density of the formazan solution is measured using a spectrophotometer.

-

-

Data Interpretation: Cell viability is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the control.[21]

In Vivo Human Patch Test for Skin Irritation

This method evaluates the irritation potential of a topical product when applied directly to human skin under controlled conditions.

Protocol:

-

Subject Recruitment: A panel of healthy volunteers is recruited for the study.

-

Patch Application: A small amount of the test product is applied to a designated area of the skin (e.g., the back or forearm) under an occlusive or semi-occlusive patch.[14][26][27][28][29]

-

Exposure Period: The patch is left in place for a specified duration (e.g., 24 or 48 hours).[14]

-

Scoring of Skin Reactions: After patch removal, the application site is evaluated for signs of irritation at various time points (e.g., 30-60 minutes, 24 hours, 48 hours, and 72 hours after removal).[30] Visual scoring is performed by trained observers using a standardized scale for erythema, edema, and other reactions.[2][5]

Example of an Erythema Scoring Scale:

-

0 = No erythema

-

1 = Slight erythema (barely perceptible)

-

2 = Mild erythema (definite redness)

-

3 = Moderate erythema (marked redness)

-

4 = Severe erythema (fiery redness with or without edema)[31]

Signaling Pathways in Irritation and Mitigation

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in skin irritation by hydroquinone and tretinoin, and the inhibitory effects of fluocinolone acetonide.

Caption: Signaling pathways of hydroquinone and tretinoin-induced skin irritation.

Caption: Mechanism of fluocinolone acetonide in mitigating inflammation.

Caption: Experimental workflow for assessing skin irritation.

Conclusion

The inclusion of fluocinolone acetonide in topical formulations with hydroquinone and tretinoin plays a crucial role in mitigating the skin irritation associated with these agents. By acting on key inflammatory pathways, fluocinolone acetonide reduces the incidence and severity of adverse effects such as erythema and irritation, thereby improving patient tolerance and adherence to treatment. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and drug development professionals to understand and further investigate the mechanisms underlying this therapeutic strategy. Future research may focus on optimizing the concentration of fluocinolone acetonide to maximize its anti-irritant effects while minimizing potential corticosteroid-related side effects, as well as exploring novel anti-inflammatory agents for use in combination therapies for hyperpigmentation.

References

- 1. What is the mechanism of Hydroquinone? [synapse.patsnap.com]